N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide
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Overview
Description
N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide is a complex organic compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the phenazine core. Subsequent functionalization steps introduce the allyl and phenyl groups, followed by the formation of the carboxamide moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antitumor, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or DNA, leading to alterations in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N′-Diphenyl-dihydrodibenzo[A,C]phenazine: A related compound with similar structural features but lacking the allyl and carboxamide groups.
N-Allyl-N′-dibenzo[A,C]phenazin-11-ylthiourea: Another derivative with a thiourea group instead of the carboxamide moiety.
Uniqueness
N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the carboxamide group contributes to its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C30H21N3O |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-phenyl-N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide |
InChI |
InChI=1S/C30H21N3O/c1-2-18-33(21-10-4-3-5-11-21)30(34)20-16-17-26-27(19-20)32-29-25-15-9-7-13-23(25)22-12-6-8-14-24(22)28(29)31-26/h2-17,19H,1,18H2 |
InChI Key |
RNNSAIYWPLHPNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origin of Product |
United States |
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